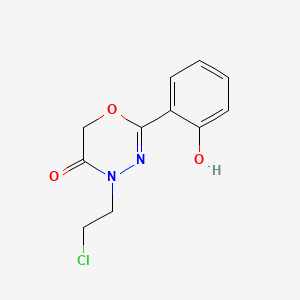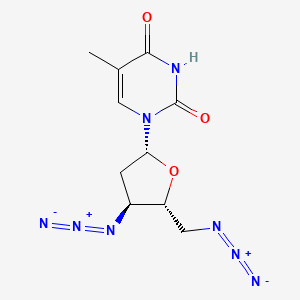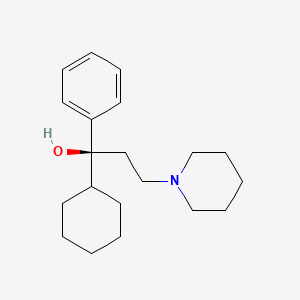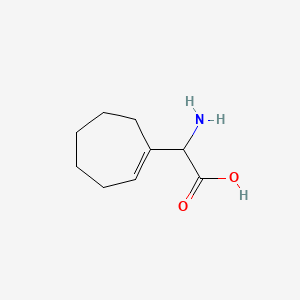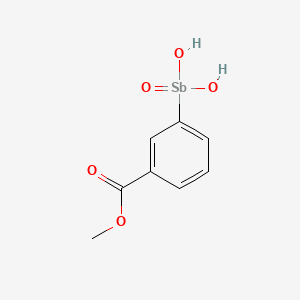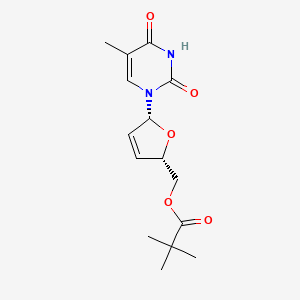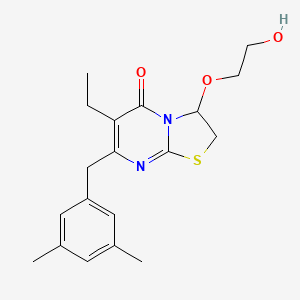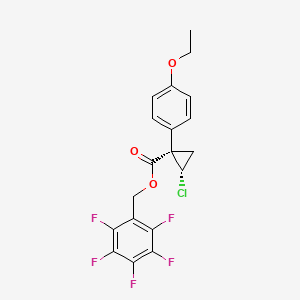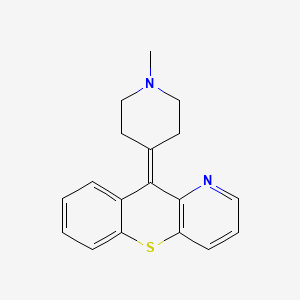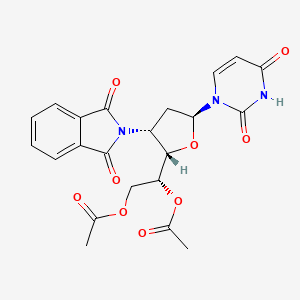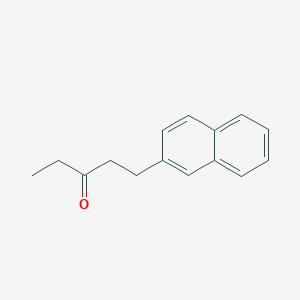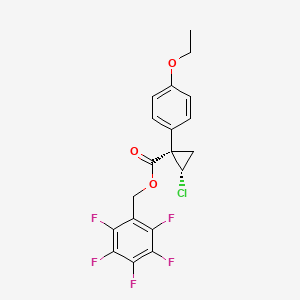
Oxireno(5,6)benz(1,2-a)acridine-2,3-diol, 1a,2,3,11c-tetrahydro-, (1aalpha,2alpha,3beta,11calpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxireno(5,6)benz(1,2-a)acridine-2,3-diol, 1a,2,3,11c-tetrahydro-, (1aalpha,2alpha,3beta,11calpha)- is a complex organic compound with a unique structure that combines elements of oxirene, benzene, and acridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxireno(5,6)benz(1,2-a)acridine-2,3-diol involves multiple steps, including the formation of the oxirene ring and the subsequent fusion with benzene and acridine moieties. Common synthetic routes include:
Cyclization Reactions: The formation of the oxirene ring is typically achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Aromatic Substitution: The benzene and acridine rings are introduced through aromatic substitution reactions, often using catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and substitution reactions, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxireno(5,6)benz(1,2-a)acridine-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Oxireno(5,6)benz(1,2-a)acridine-2,3-diol, each with distinct chemical and physical properties.
Scientific Research Applications
Oxireno(5,6)benz(1,2-a)acridine-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of Oxireno(5,6)benz(1,2-a)acridine-2,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Properties
CAS No. |
81981-34-2 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-oxa-12-azapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol |
InChI |
InChI=1S/C17H13NO3/c19-14-9-5-6-12-10(13(9)16-17(21-16)15(14)20)7-8-3-1-2-4-11(8)18-12/h1-7,14-17,19-20H |
InChI Key |
SRHGNAJWBMRMSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC4=C3C5C(O5)C(C4O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
